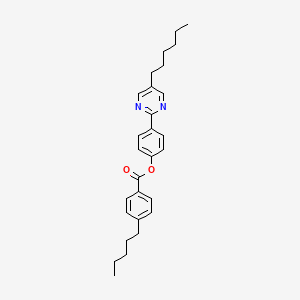
4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyrimidine ring substituted with a hexyl group and a phenyl ring substituted with a pentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate typically involves a multi-step process. One common method includes the following steps:
Synthesis of 5-Hexylpyrimidine-2-carboxylic acid: This can be achieved through the reaction of hexylamine with ethyl cyanoacetate, followed by cyclization with formic acid.
Formation of 4-(5-Hexylpyrimidin-2-YL)phenol: The carboxylic acid is then converted to the corresponding phenol through a decarboxylation reaction.
Esterification: The final step involves the esterification of 4-(5-Hexylpyrimidin-2-YL)phenol with 4-pentylbenzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate has several scientific research applications:
Materials Science: Used in the development of liquid crystal materials due to its unique molecular structure.
Pharmaceuticals: Investigated for its potential as a drug candidate due to its bioactive properties.
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Octylpyrimidin-2-YL)phenyl 4-pentylbenzoate
- 4-(5-Hexylpyrimidin-2-YL)phenyl 4-hexylbenzoate
Uniqueness
4-(5-Hexylpyrimidin-2-YL)phenyl 4-pentylbenzoate is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications in liquid crystal technology and as a potential pharmaceutical agent.
Propriétés
Numéro CAS |
105941-96-6 |
|---|---|
Formule moléculaire |
C28H34N2O2 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
[4-(5-hexylpyrimidin-2-yl)phenyl] 4-pentylbenzoate |
InChI |
InChI=1S/C28H34N2O2/c1-3-5-7-9-11-23-20-29-27(30-21-23)24-16-18-26(19-17-24)32-28(31)25-14-12-22(13-15-25)10-8-6-4-2/h12-21H,3-11H2,1-2H3 |
Clé InChI |
WYMLVMBCXHDUGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Methoxyphenyl)-1-phenylethyl]formamide](/img/structure/B14342390.png)
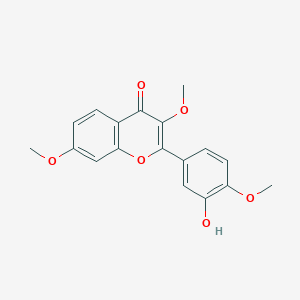
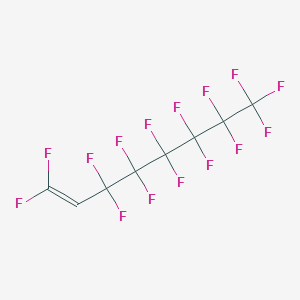
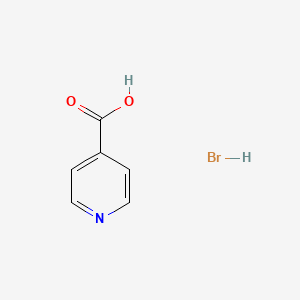
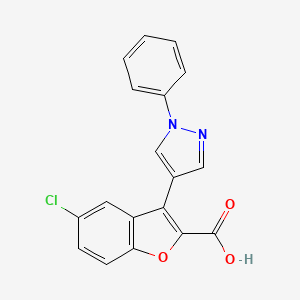
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
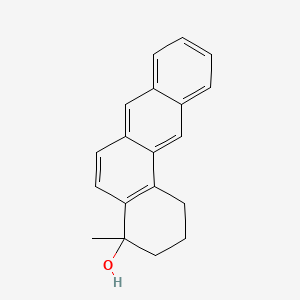
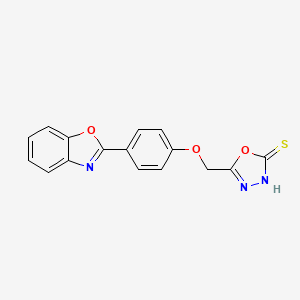

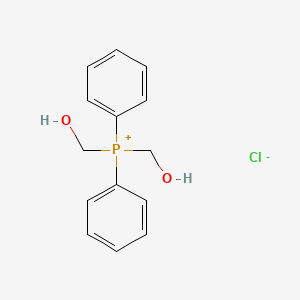
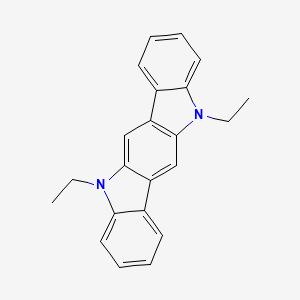
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
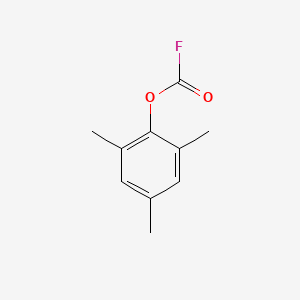
![N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline](/img/structure/B14342454.png)
